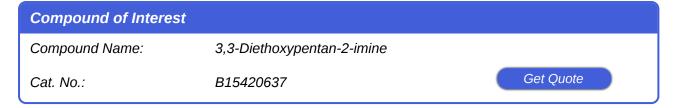


Application Notes and Protocols for Biocatalytic Synthesis of Chiral Amines from Ketimines

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of chiral amines from ketimines, an essential transformation in the pharmaceutical and chemical industries. Chiral amines are critical building blocks for a vast array of active pharmaceutical ingredients (APIs). Biocatalytic methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and improved sustainability.[1] This document focuses on three key enzyme classes: Imine Reductases (IREDs), Transaminases (TAs), and Amine Dehydrogenases (AmDHs).

Introduction to Biocatalytic Strategies

The asymmetric synthesis of chiral amines from prochiral ketones or their corresponding ketimines can be effectively achieved using various biocatalytic systems. Each enzyme class presents unique characteristics regarding substrate scope, cofactor requirements, and reaction equilibrium.

Imine Reductases (IREDs): These NAD(P)H-dependent enzymes catalyze the reduction of pre-formed or in situ-generated imines to the corresponding chiral amines with high enantioselectivity.[2][3][4] They are particularly useful for the synthesis of secondary and tertiary amines.[2] A key consideration for IREDs is the need for an efficient cofactor regeneration system to ensure cost-effectiveness.[5][6]

Methodological & Application

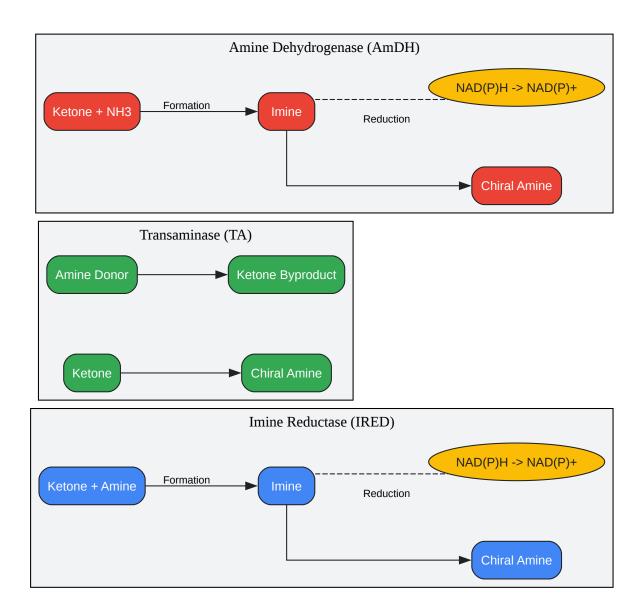




- Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor to a ketone substrate, producing a chiral amine and a ketone byproduct.[7][8] TAs are widely used for the synthesis of primary amines and have been successfully implemented in large-scale pharmaceutical manufacturing.[9] A primary challenge with TAs is overcoming the often-unfavorable reaction equilibrium, which can be addressed by using a large excess of the amine donor or by removing the ketone byproduct. [9][10][11]
- Amine Dehydrogenases (AmDHs): AmDHs are NAD(P)H-dependent enzymes that catalyze
 the reductive amination of ketones using ammonia as the amine donor, yielding primary
 amines.[12][13][14][15] Engineered AmDHs have expanded the substrate scope beyond
 their natural amino acid precursors.[16] Similar to IREDs, an efficient cofactor regeneration
 system is essential for the practical application of AmDHs.[15][17]

Below is a diagram illustrating the different biocatalytic approaches for chiral amine synthesis.





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Figure 1: Overview of biocatalytic strategies for chiral amine synthesis.

Data Presentation: Comparison of Biocatalysts



The selection of an appropriate biocatalyst is crucial for the successful synthesis of a target chiral amine. The following tables summarize the performance of representative IREDs, TAs, and AmDHs for the conversion of various ketimines to chiral amines.

Table 1: Performance of Selected Imine Reductases (IREDs)

Enzyme	Substrate (Ketone + Amine)	Product	Conversi on (%)	ee (%)	Temp (°C)	рН
IRED from Amycolato psis orientalis	2-Methyl-1- pyrroline	(S)-2- Methylpyrr olidine	>99	>99 (S)	30	7.5
Engineere d IRED	Prositaglipt in ketone + Amine	Sitagliptin intermediat e	>95	>99.5 (R)	45	8.0
IRED from Streptomyc es sp. GF3546	2-Methyl-1- pyrroline	(S)-2- Methylpyrr olidine	>98	98 (S)	30	7.0
(R)- selective IRED from Streptomyc es sp.	Various cyclic imines	(R)-amines	up to 90	>99 (R)	N/A	N/A

Table 2: Performance of Selected Transaminases (TAs)



Enzyme	Substra te (Ketone)	Amine Donor	Product	Convers ion (%)	ee (%)	Temp (°C)	рН
ω-TA from Vibrio fluvialis	Acetophe none	L-Alanine	(S)-1- Phenylet hylamine	92.1	>99 (S)	30	7.0
Engineer ed (R)- TA	Prositagli ptin ketone	Isopropyl amine	Sitaglipti n	>99	>99.9 (R)	45	8.2
TA from Chromob acterium violaceu m	4'- Substitut ed acetophe nones	(S)-1- Phenylet hylamine	Chiral amines	N/A	N/A	N/A	N/A
ATA-117	1- Indanone	o- Xylylene diamine	(R)-1- Aminoind an	>99	>99 (R)	30	7.5

Table 3: Performance of Selected Amine Dehydrogenases (AmDHs)



Enzyme	Substrate (Ketone)	Product	Conversi on (%)	ee (%)	Temp (°C)	рН
Engineere d AmDH	Various aliphatic ketones	(R)-amines	up to >99	>99 (R)	30	8.5
MATOUAm DH2	Cyclohexa none	(S)- Cyclohexyl amine	up to 614.5 mU/mg	N/A	50	9.0
AmDH4	Cyclohexa none	(S)- Cyclohexyl amine	up to 614.5 mU/mg	>97 (S)	30	9.0
Engineere d SpAmDH	1-Hydroxy- 2-butanone	(2S,3R)-3- Amino-2- butanol	91-99	>99	N/A	N/A

Experimental Protocols

The following are generalized protocols for the biocatalytic synthesis of chiral amines.

Optimization of specific parameters such as substrate/enzyme concentration, temperature, pH, and reaction time may be required for different substrate-enzyme combinations.

Protocol for Imine Reductase (IRED) Catalyzed Synthesis

This protocol describes the asymmetric reduction of a ketimine using an IRED with a glucose dehydrogenase (GDH) cofactor regeneration system.

Materials:

- · Ketone substrate
- Amine
- Imine Reductase (IRED)



- Glucose Dehydrogenase (GDH)
- NADP+ or NAD+
- D-Glucose
- Potassium phosphate buffer (100 mM, pH 7.5)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

- Reaction Setup: In a reaction vessel, dissolve the ketone substrate (e.g., 50 mM) and the amine (e.g., 50-100 mM) in potassium phosphate buffer.
- Cofactor and Regeneration System: Add NAD(P)⁺ (e.g., 1 mM) and D-glucose (e.g., 100 mM).
- Enzyme Addition: Add GDH (e.g., 5-10 U/mL) for cofactor regeneration, followed by the IRED (e.g., 1-5 mg/mL).
- Reaction Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for 12-24 hours.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) to determine conversion and enantiomeric excess.
- Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
- Extraction: Extract the product into the organic phase. Repeat the extraction process (e.g., 3 times).
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.



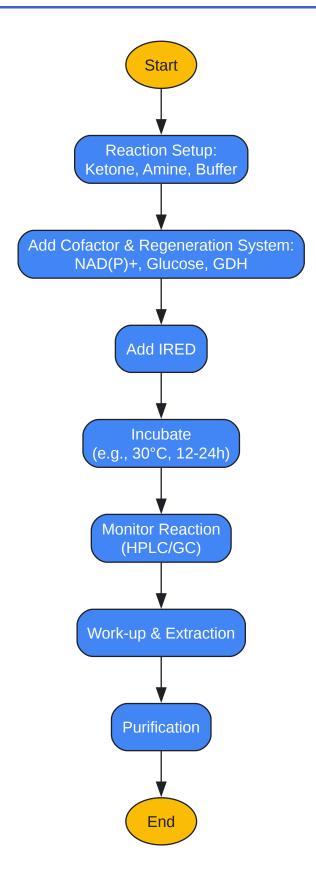




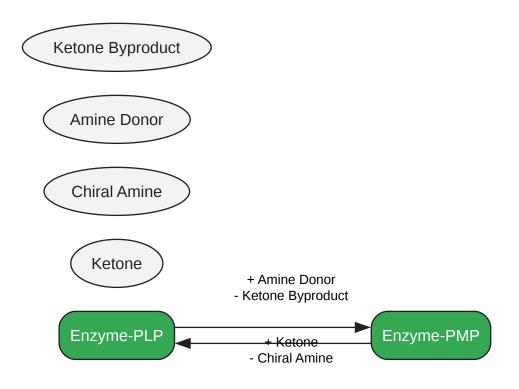
• Purification: Purify the product by column chromatography if necessary.

The experimental workflow for the IRED-catalyzed synthesis is depicted below.









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